

# Bio-based Production of Dicarboxylic Acids: A Technical Guide

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The shift towards a bio-based economy has spurred significant research into the microbial production of dicarboxylic acids (DCAs), valuable platform chemicals traditionally derived from petrochemicals. This guide provides an in-depth overview of the core principles, key metabolic pathways, production organisms, and experimental methodologies in this rapidly evolving field. Quantitative data is summarized for comparative analysis, and detailed protocols for key experiments are provided to facilitate practical application.

## Introduction to Dicarboxylic Acids and their Bio-production

Dicarboxylic acids are organic compounds containing two carboxylic acid functional groups. They serve as essential monomers for the synthesis of a wide range of polymers, including polyamides (nylons), polyesters, and polyurethanes, and also find applications in lubricants, adhesives, and pharmaceuticals.<sup>[1][2]</sup> The bio-based production of DCAs offers a sustainable alternative to conventional chemical synthesis, utilizing renewable feedstocks and microbial cell factories.<sup>[3]</sup>

## Key Microbial Platforms for Dicarboxylic Acid Production

A variety of microorganisms have been engineered for the production of different DCAs. The choice of microbial host is critical and depends on factors such as its native metabolism, tolerance to substrate and product, and the availability of genetic tools.

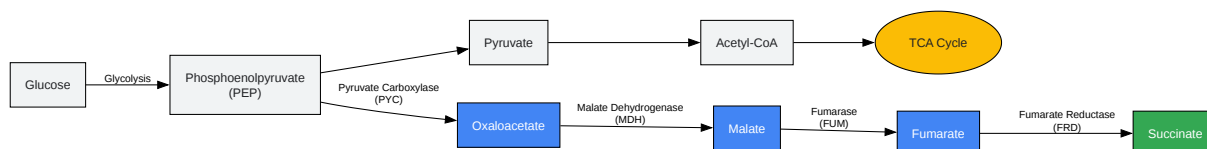
- *Escherichia coli*: A well-characterized prokaryotic host, extensively used for the production of short-chain DCAs like succinic and adipic acid due to its rapid growth and well-established genetic manipulation tools.[\[4\]](#)[\[5\]](#)
- *Saccharomyces cerevisiae*: A robust eukaryotic yeast with high tolerance to acidic conditions, making it an attractive host for the production of DCAs like succinic and adipic acid, as it can simplify downstream processing.[\[6\]](#)[\[7\]](#)
- *Candida* yeasts (e.g., *Candida tropicalis*): Oleaginous yeasts known for their ability to metabolize alkanes and fatty acids, making them particularly suitable for the production of long-chain dicarboxylic acids (LCDAs).[\[1\]](#)[\[8\]](#)[\[9\]](#)
- *Corynebacterium glutamicum*: A Gram-positive bacterium traditionally used for amino acid production, which has also been successfully engineered to produce DCAs like glutaric acid.[\[10\]](#)[\[11\]](#)

## Metabolic Pathways for Dicarboxylic Acid Biosynthesis

Several native and engineered metabolic pathways are exploited for the microbial production of DCAs. Understanding and manipulating these pathways is central to achieving high titers, yields, and productivities.

### Succinic Acid Production Pathways

Succinic acid is a C<sub>4</sub> dicarboxylic acid primarily produced via the reductive branch of the tricarboxylic acid (TCA) cycle. Key enzymes in this pathway include pyruvate carboxylase, malate dehydrogenase, and fumarate reductase. In *E. coli*, the glyoxylate shunt can also contribute to succinate formation.



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Simplified metabolic pathway for succinic acid production.

## Adipic Acid Production Pathways

Adipic acid, a C6 DCA, can be produced through various engineered pathways. One prominent route in *S. cerevisiae* involves the conversion of intermediates from the shikimate pathway to cis,cis-muconic acid, which is then reduced to adipic acid.[7][12] Another strategy is the reverse adipate degradation pathway.[2]

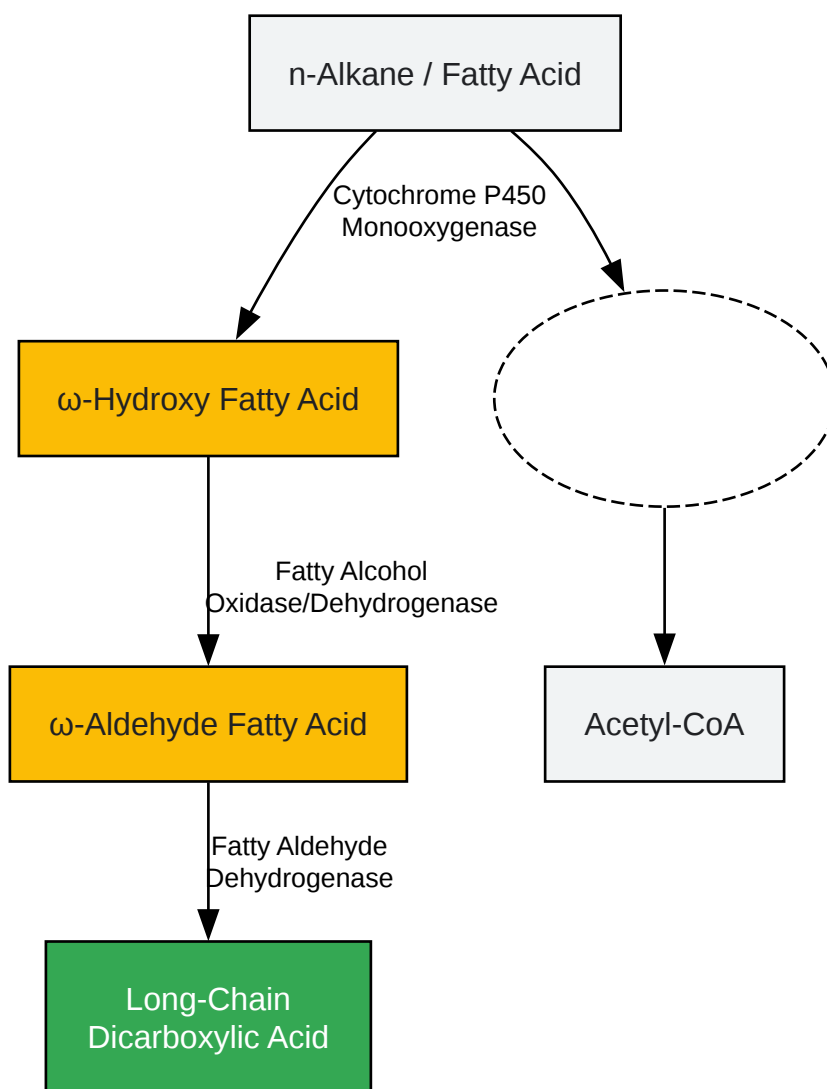


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Biosynthetic pathway of adipic acid from glucose via muconic acid.

## Long-Chain Dicarboxylic Acid (LCDA) Production Pathway

LCDAs are typically produced in oleaginous yeasts like *Candida tropicalis* from alkanes or fatty acids via the  $\omega$ -oxidation pathway. This pathway involves the terminal oxidation of the substrate by cytochrome P450 monooxygenases, followed by further oxidation to the corresponding dicarboxylic acid. To enhance production, the competing  $\beta$ -oxidation pathway is often blocked through genetic engineering.[1][8][9]



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$\omega$ -Oxidation pathway for long-chain dicarboxylic acid production.

## Quantitative Data on Dicarboxylic Acid Production

The following tables summarize key production metrics for various dicarboxylic acids in different microbial hosts and fermentation modes. This data allows for a comparative assessment of the current state-of-the-art in bio-based DCA production.

Table 1: Production of Succinic Acid

Microorganism	Fermentation Mode	Titer (g/L)	Yield (g/g or mol/mol)	Productivity (g/L/h)	Reference
E. coli AFP111	Fed-batch	99.2	1.1 g/g	1.3	<a href="#">[13]</a>
E. coli KJ134	Batch	71	1 g/g	-	<a href="#">[5]</a>
A. succinogenes AS-PMF	Fed-batch	50	0.79 g/g	-	<a href="#">[14]</a>
S. cerevisiae $\Delta$ sdh1 $\Delta$ sdh2 $\Delta$ idh1 $\Delta$ idp1	Shake flask	3.62	0.11 mol/mol glucose	-	<a href="#">[4]</a>

Table 2: Production of Adipic Acid

Microorganism	Fermentation Mode	Titer (g/L)	Yield (g/g)	Productivity (g/L/h)	Reference
S. cerevisiae (engineered)	Fed-batch	0.01009	-	-	<a href="#">[2]</a> <a href="#">[7]</a>
P. occidentalis (for muconic acid)	Fed-batch	38.8 (muconic acid)	0.134	0.511	<a href="#">[6]</a>

Table 3: Production of Glutaric Acid

Microorganism	Fermentation Mode	Titer (g/L)	Yield (g/g)	Productivity (g/L/h)	Reference
C. glutamicum (engineered)	Fed-batch	105.3	0.54	1.53	<a href="#">[11]</a> <a href="#">[15]</a>
C. glutamicum (engineered)	Fed-batch	90	0.70 mol/mol	1.8	<a href="#">[16]</a>
E. coli LQ-1	Fed-batch	53.7	0.64 mol/mol	-	<a href="#">[16]</a>

Table 4: Production of Long-Chain Dicarboxylic Acids (LCDAs)

Dicarboxylic Acid	Microorganism	Fermentation Mode	Titer (g/L)	Yield (%)	Productivity (g/L/h)	Reference
Dodecanedioic acid (C12)	C. tropicalis (engineered)	Fed-batch	140	-	-	<a href="#">[17]</a>
Tetradecanedioic acid (C14)	C. tropicalis (engineered)	Fed-batch	210	-	-	<a href="#">[17]</a>
Hexadecanedioic acid (C16)	C. tropicalis (engineered)	-	-	-	-	-
Octadecanedioic acid (C18)	C. tropicalis (engineered)	Fed-batch	100	-	-	<a href="#">[17]</a>
Sebacic acid (C10)	C. tropicalis (engineered)	Fed-batch	98.3	>98 (molar)	0.57	<a href="#">[18]</a> <a href="#">[19]</a>
Dodecanedioic acid (C12)	C. tropicalis	Fed-batch	66	-	-	<a href="#">[20]</a>

## Experimental Protocols

This section provides detailed methodologies for key experiments in the bio-based production of dicarboxylic acids.

### Gene Disruption in *Saccharomyces cerevisiae* (Example: URA3 marker)

This protocol describes a common method for gene deletion in *S. cerevisiae* using a selectable marker, which is a fundamental technique in metabolic engineering.[\[21\]](#)

#### Materials:

- Yeast strain for transformation
- Disruption cassette (e.g., URA3 marker flanked by homologous regions to the target gene)
- YPD medium (1% yeast extract, 2% peptone, 2% dextrose)
- Transformation reagent (e.g., LiAc/PEG method)
- Selective medium (e.g., synthetic complete medium lacking uracil)

#### Procedure:

- Prepare Yeast Competent Cells:
  - Inoculate a single colony of the yeast strain into 5 mL of YPD medium and grow overnight at 30°C with shaking.
  - Dilute the overnight culture into 50 mL of fresh YPD to an OD600 of ~0.2 and grow to an OD600 of 0.6-1.0.
  - Harvest the cells by centrifugation and wash with sterile water.
  - Resuspend the cells in the transformation reagent.
- Transformation:
  - Add the disruption cassette DNA to the competent cell suspension.
  - Incubate at 30°C for 30 minutes, followed by a heat shock at 42°C for 15-25 minutes.
- Selection:
  - Plate the transformed cells onto the selective medium.



- Incubate at 30°C for 2-4 days until colonies appear.
- Verification:
  - Confirm the gene disruption in the selected colonies by colony PCR or Southern blotting.

## Fed-Batch Fermentation of E. coli for Dicarboxylic Acid Production

This protocol outlines a general procedure for high-density fed-batch fermentation of E. coli to produce dicarboxylic acids. Specific parameters will vary depending on the strain and the target product.

### Materials:

- Engineered E. coli strain
- Seed culture medium (e.g., LB broth)
- Batch fermentation medium (defined mineral salt medium with glucose)
- Feeding medium (concentrated glucose and nutrient solution)
- Bioreactor with pH, temperature, and dissolved oxygen (DO) control
- Base (e.g., NH<sub>4</sub>OH) for pH control

### Procedure:

- Inoculum Preparation:
  - Inoculate a single colony into seed culture medium and grow overnight at 37°C.
- Batch Phase:
  - Inoculate the bioreactor containing the batch medium with the seed culture.
  - Maintain the temperature at 37°C and the pH at a setpoint (e.g., 7.0) by the automated addition of base.

- Control the DO level at a setpoint (e.g., 30% of air saturation) by adjusting the agitation speed and airflow rate.
- The batch phase continues until the initial glucose is depleted, often indicated by a sharp increase in DO.
- Fed-Batch Phase:
  - Initiate the feeding of the concentrated glucose solution. The feeding strategy can be exponential to maintain a constant specific growth rate or a constant feed rate.
  - Continue to control temperature, pH, and DO.
  - If applicable, induce the expression of production pathway genes at a specific cell density.
- Harvesting and Analysis:
  - The fermentation is terminated when the desired product concentration is reached or when productivity declines.
  - Samples are taken throughout the fermentation to monitor cell growth (OD600), substrate consumption, and product formation (e.g., by HPLC).

## Purification of Succinic Acid from Fermentation Broth by Crystallization

This protocol describes a common method for the recovery and purification of succinic acid from a fermentation broth.[\[22\]](#)[\[23\]](#)

Materials:

- Fermentation broth containing succinic acid
- Sulfuric acid (H<sub>2</sub>SO<sub>4</sub>)
- Activated carbon (optional, for decolorization)
- Filtration apparatus

- Crystallization vessel with temperature control

Procedure:

- Cell Removal:
  - Remove microbial cells and other solids from the fermentation broth by centrifugation or microfiltration.
- Acidification and Crystallization:
  - Adjust the pH of the clarified broth to approximately 2.0 with sulfuric acid to convert the succinate salt to succinic acid.
  - Cool the acidified broth to a low temperature (e.g., 4°C) to induce the crystallization of succinic acid.
- Decolorization (Optional):
  - If the solution is colored, it can be treated with activated carbon before or after crystallization to remove pigments.
- Crystal Recovery and Washing:
  - Collect the succinic acid crystals by filtration.
  - Wash the crystals with cold, acidified water to remove impurities.
- Drying:
  - Dry the purified succinic acid crystals under vacuum.

## Purification of Long-Chain Dicarboxylic Acids (LCDAs)

The purification of LCDAs often involves a multi-step process due to their lower solubility in aqueous solutions.<sup>[1][3]</sup>

Materials:

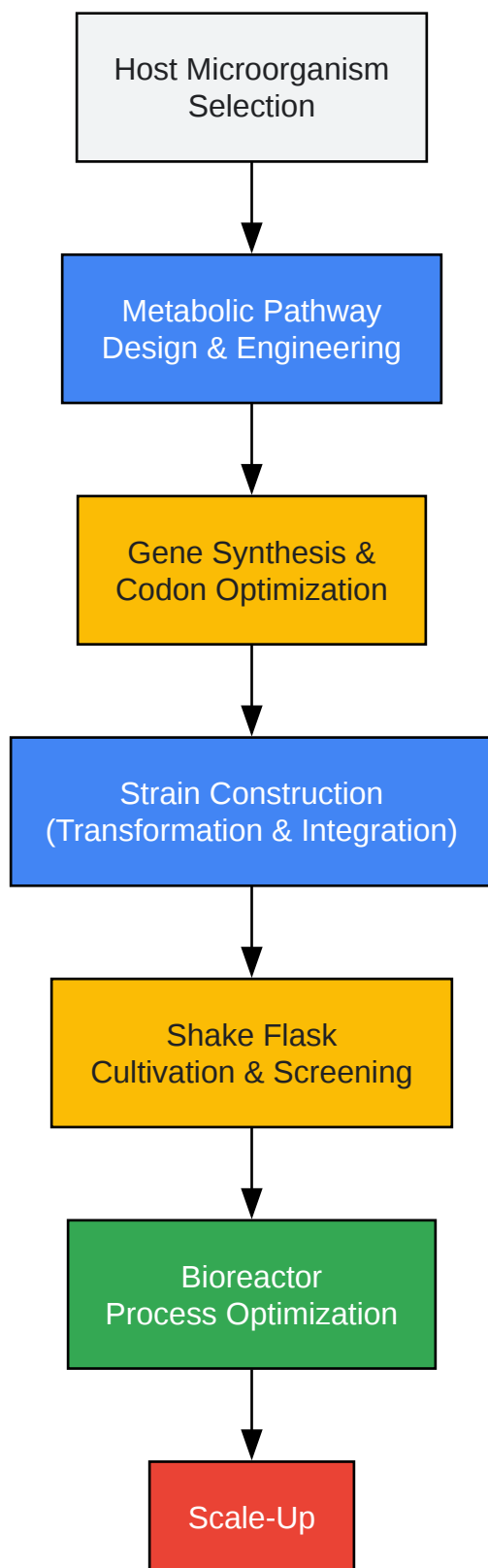
- Fermentation broth containing LCDAs
- Acid (e.g., HCl or H<sub>2</sub>SO<sub>4</sub>) and Base (e.g., NaOH)
- Filtration and centrifugation equipment
- Crystallization vessel

#### Procedure:

- Primary Filtration:
  - Subject the fermentation broth to membrane filtration to remove cells and obtain a clear filtrate.
- Acidification and Crystallization:
  - Acidify the filtrate to precipitate the crude LCDA.
  - Separate the solid LCDA by filtration or centrifugation.
- Dissolution and Secondary Filtration:
  - Dissolve the crude LCDA in water by adding a base to form a salt solution.
  - Perform a second membrane filtration to remove any remaining impurities.
- Recrystallization:
  - Acidify the purified salt solution to recrystallize the LCDA.
  - Collect the purified crystals by filtration, wash with water, and dry.

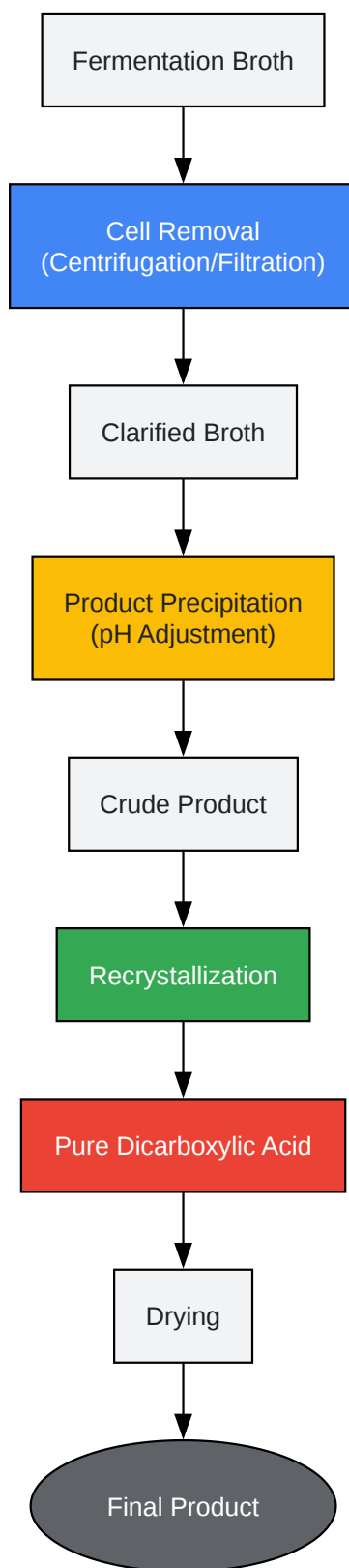
## Experimental and Logical Workflows

The following diagrams illustrate typical workflows in the development of a microbial strain for dicarboxylic acid production and the downstream purification process.



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Workflow for microbial strain development for DCA production.



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General workflow for the purification of dicarboxylic acids.

## Conclusion

The bio-based production of dicarboxylic acids is a promising and rapidly advancing field. Through metabolic engineering and process optimization, microbial cell factories are becoming increasingly efficient at converting renewable feedstocks into valuable chemical building blocks. This guide has provided a comprehensive overview of the key technologies and methodologies, offering a valuable resource for researchers and professionals working to advance the sustainable production of chemicals. Further research will continue to focus on discovering and engineering novel pathways, improving strain robustness, and developing more efficient downstream processing technologies to enhance the economic viability of bio-based DCAs.

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